L-Methionine ethyl ester hydrochloride
CAS No.: 2899-36-7
Cat. No.: VC21538928
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2899-36-7 |
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Molecular Formula | C7H16ClNO2S |
Molecular Weight | 213.73 g/mol |
IUPAC Name | ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
Standard InChI Key | KPWCQEUBJAIORR-RGMNGODLSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CCSC)[NH3+].[Cl-] |
SMILES | CCOC(=O)C(CCSC)N.Cl |
Canonical SMILES | CCOC(=O)C(CCSC)[NH3+].[Cl-] |
Chemical Identity and Structure
L-Methionine ethyl ester hydrochloride is an ester derivative of the amino acid L-methionine, formed by the condensation of the carboxyl group of L-methionine with ethanol, followed by hydrochloride salt formation. The compound is characterized by the following chemical identifiers:
Table 1: Chemical Identifiers of L-Methionine Ethyl Ester Hydrochloride
Parameter | Information |
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CAS Registry Number | 2899-36-7 |
Molecular Formula | C₇H₁₅NO₂S·HCl |
Molecular Weight | 213.73 g/mol |
InChI Key | KPWCQEUBJAIORR-RGMNGODLSA-N |
IUPAC Name | Ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride |
SMILES | CCOC(=O)C(CCSC)N.Cl or C@@H(CCSC)N.Cl |
The structure features the characteristic amino acid backbone with a thioether side chain distinctive of methionine, while the carboxyl group is modified as an ethyl ester. The amino group exists in the protonated form as the hydrochloride salt, which enhances the compound's stability and solubility in polar solvents.
Physical and Chemical Properties
Understanding the physical and chemical properties of L-Methionine ethyl ester hydrochloride is essential for its proper handling and application in various research and industrial settings.
Table 2: Physical and Chemical Properties
The compound's optical activity, as indicated by its specific rotation, confirms its chiral nature with the L-configuration at the alpha carbon atom. This stereochemical configuration is crucial for its biological activity, as most naturally occurring amino acids in proteins exist in the L-form.
Applications in Research and Industry
L-Methionine ethyl ester hydrochloride demonstrates remarkable versatility across multiple scientific and industrial applications, making it a valuable compound in various fields.
Biochemical Research
In biochemical research, L-Methionine ethyl ester hydrochloride serves as an important tool for studying protein interactions and metabolic pathways . The ester modification enhances membrane permeability compared to the parent amino acid, allowing for more efficient cellular uptake in experimental systems. This property makes it particularly useful in:
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Protein synthesis studies
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Metabolic investigations
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Structure-activity relationship analyses
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Enzyme kinetics research
The compound has also been identified as a potassium channel blocker, opening avenues for research in cellular signaling and neurophysiology .
Pharmaceutical Applications
The pharmaceutical industry utilizes L-Methionine ethyl ester hydrochloride in various development processes and formulations. Its applications include:
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Serving as a precursor in drug synthesis pathways
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Contributing to pharmaceuticals targeting liver health and detoxification processes
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Potential development as active pharmaceutical ingredients
The enhanced bioavailability of the ethyl ester form compared to free methionine makes it particularly valuable in pharmaceutical formulations where improved absorption is desired.
Nutritional Applications
L-Methionine ethyl ester hydrochloride has significant applications in nutritional supplements and animal feed formulations:
Industrial Applications
Beyond research and health applications, this compound has found utility in several industrial sectors:
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Incorporated into cosmetic formulations for its antioxidant properties
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Applied as a corrosion inhibitor for various metals in aggressive media
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Particularly effective for protecting iron surfaces in chemical environments
Research Findings
Corrosion Inhibition Studies
One of the most interesting applications of L-Methionine ethyl ester hydrochloride and related derivatives is in corrosion science. Recent research has demonstrated its effectiveness as an environmentally friendly corrosion inhibitor.
Table 3: Corrosion Inhibition Performance
Study Medium | Metal Surface | Maximum Efficiency | Concentration | Adsorption Model | Reference |
---|---|---|---|---|---|
Citric-chloride solution | Iron | 80% | 10⁻² M | Frumkin model | |
Hydrochloric acid (1M) | Pure iron | 95% | 10⁻² M | Frumkin isotherm |
These studies reveal that L-Methionine ethyl ester acts as a mixed-type inhibitor, providing protection through adsorption on metal surfaces. The mechanism involves both physical and chemical adsorption processes, with the sulfur atom playing a crucial role in the inhibitory effect .
Protein Enhancement Studies
Innovative research has explored using L-Methionine ethyl ester hydrochloride to enhance the nutritional quality of plant proteins, particularly soy protein. A novel one-step enzymatic process has been developed using papain-catalyzed reactions.
When papain enzyme catalyzes reactions involving L-Methionine ethyl ester hydrochloride and soy protein, two competing processes can occur:
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Incorporation of methionine into soy protein, enhancing its nutritional value
Research has identified critical concentration ratios between L-Methionine ethyl ester hydrochloride and soy protein that determine reaction outcomes. At sufficiently low concentration ratios, the methionine incorporation pathway is favored, effectively enhancing protein quality .
Pharmacological Investigations
Studies have identified L-Methionine ethyl ester hydrochloride as having potential pharmacological activities, including functioning as a potassium channel blocker . This property suggests possible applications in:
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Neurological research
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Cardiac pharmacology
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Treatment of disorders related to ion channel dysfunction
Future Research Directions
Several promising research directions for L-Methionine ethyl ester hydrochloride emerge from current scientific literature:
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Further exploration of its potential as an environmentally friendly corrosion inhibitor for various metals and alloys
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Development of improved enzymatic methods for protein fortification in food applications
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Investigation of additional pharmacological applications based on its potassium channel blocking activity
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Exploration of novel delivery systems to enhance its stability and bioavailability in pharmaceutical formulations
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